molecular formula C15H20N2O3 B5483628 1-(1,3-Benzodioxol-5-yl)-3-(4-methylcyclohexyl)urea

1-(1,3-Benzodioxol-5-yl)-3-(4-methylcyclohexyl)urea

Cat. No.: B5483628
M. Wt: 276.33 g/mol
InChI Key: LQUFPFHNYCTHTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzodioxol-5-yl)-3-(4-methylcyclohexyl)urea is a synthetic organic compound that features a benzodioxole moiety and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(4-methylcyclohexyl)urea typically involves the reaction of 1,3-benzodioxole-5-amine with 4-methylcyclohexyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-(4-methylcyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The aromatic ring of the benzodioxole can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-3-(4-methylcyclohexyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(4-methylcyclohexyl)urea involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, leading to modulation of their activity. The cyclohexyl group may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-3-cyclohexylurea: Lacks the methyl group on the cyclohexyl ring.

    1-(1,3-Benzodioxol-5-yl)-3-(4-chlorocyclohexyl)urea: Contains a chlorine atom instead of a methyl group on the cyclohexyl ring.

    1-(1,3-Benzodioxol-5-yl)-3-(4-methoxycyclohexyl)urea: Features a methoxy group on the cyclohexyl ring.

Uniqueness

1-(1,3-Benzodioxol-5-yl)-3-(4-methylcyclohexyl)urea is unique due to the presence of the 4-methyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a material with specific properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-methylcyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-10-2-4-11(5-3-10)16-15(18)17-12-6-7-13-14(8-12)20-9-19-13/h6-8,10-11H,2-5,9H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUFPFHNYCTHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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